2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226443-29-3
VCID: VC11967109
InChI: InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol

2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide

CAS No.: 1226443-29-3

Cat. No.: VC11967109

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide - 1226443-29-3

Specification

CAS No. 1226443-29-3
Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
IUPAC Name N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21)
Standard InChI Key SMRWTKXSZLPMHE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol . Key features include:

  • Indole core: A bicyclic structure with a pyrrole ring fused to benzene, contributing to π-π stacking interactions in biological systems.

  • Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, enhancing hydrogen-bonding capabilities.

  • Formamido-acetamide linker: A flexible bridge that connects the two aromatic systems, allowing conformational adaptability.

Table 1: Physicochemical Properties

PropertyValue
logP (Partition coefficient)2.137
logD (Distribution coefficient)2.1365
logSw (Water solubility)-2.3239
Hydrogen bond acceptors3
Hydrogen bond donors2
Polar surface area42.505 Ų

The moderate lipophilicity (logP ~2.14) suggests balanced membrane permeability, while the low water solubility (logSw = -2.32) may necessitate formulation adjustments for therapeutic use .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves:

  • Indole-3-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂).

  • Amide bond formation: Reaction with 3-aminopyridine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Key Challenges:

  • Steric hindrance: The indole N-H and pyridine nitrogen may require protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .

  • Yield optimization: Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to 2 hours.

Biological Activities and Mechanisms

Cytotoxic Activity

Nortopsentin analogs—marine alkaloids with bis-indole scaffolds—demonstrate cytotoxicity against P388 leukemia cells (IC₅₀ = 0.8–2.1 μM) . Although 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide lacks the bis-indole structure, its indole moiety may intercalate DNA or inhibit topoisomerases .

Table 2: Biological Activity of Structural Analogs

CompoundTargetEC₅₀/IC₅₀
2-((1H-Indol-3-yl)thio)-N-phenyl-acetamideRSV/IAV0.8–2.1 μM
Nortopsentin BP388 leukemia cells4.5–20.7 μM
N-(pyridin-4-yl)-2-(1H-indol-3-yl)acetamideKinase enzymes1.5–3.2 μM

Structure-Activity Relationships (SAR)

Role of the Pyridine Position

  • 3-Pyridyl vs. 2-Pyridyl: Analogs with nitrogen at the 3-position (e.g., 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide) show 10-fold higher antiviral activity than 2-pyridyl derivatives, likely due to improved hydrogen bonding with viral proteases .

  • Fluorine substitution: Adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring enhances metabolic stability but reduces solubility.

Modifications to the Indole Core

  • 5-Fluoroindole derivatives: Fluorination at the 5-position increases cytotoxicity (IC₅₀ = 0.5 μM vs. 2.1 μM for non-fluorinated analogs) by enhancing DNA intercalation .

  • N-Methylation: Reduces hydrogen-bond donor capacity, decreasing antiviral potency but improving oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator